1-(4-Methylphenyl)ethane-1,2-diamine: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
1-(4-Methylphenyl)ethane-1,2-diamine: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
1-(4-Methylphenyl)ethane-1,2-diamine (commonly referred to as 1-p-Tolyl-ethane-1,2-diamine) is a highly versatile, structurally rigid vicinal diamine. Characterized by its ethane-1,2-diamine core substituted with a para-methylphenyl group, this compound serves as a critical pharmacophore and synthetic building block in modern medicinal chemistry. Its primary industrial and research application lies in the synthesis of neuroactive therapeutics, most notably as a precursor for tachykinin (NK-1) receptor antagonists used in the treatment of major depressive disorder, anxiety, and emesis[1].
This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and detailed experimental protocols designed for drug development professionals and synthetic chemists.
Structural & Physicochemical Profiling
The molecular architecture of 1-(4-Methylphenyl)ethane-1,2-diamine dictates its chemical behavior and biological efficacy. The presence of the para-methylphenyl (p-tolyl) group significantly enhances the compound's hydrophobic characteristics compared to an unsubstituted ethylenediamine core[2]. This lipophilicity is a critical design element in neuropharmacology, as it facilitates the penetration of the blood-brain barrier (BBB).
Simultaneously, the two primary amine groups (–NH₂) provide strong basicity and act as potent hydrogen-bond donors and acceptors. This dual nature allows the molecule to anchor securely within the hydrophilic pockets of target receptors while the p-tolyl group interacts with adjacent hydrophobic domains.
Physicochemical Properties Summary
| Property | Value / Description |
| IUPAC Name | 1-(4-methylphenyl)ethane-1,2-diamine |
| Common Synonyms | 1-p-Tolyl-ethane-1,2-diamine |
| CAS Number | 69810-75-9[3] |
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol [4] |
| SMILES | Cc1ccc(cc1)C(CN)N[2] |
| InChIKey | AQZSWECURAKYOG-UHFFFAOYSA-N[3] |
| Commercial Purity | ≥95%[3] |
Synthetic Methodologies & Mechanistic Pathways
Historically, the synthesis of vicinal diamines relied on Strecker-type reactions, which necessitated the use of highly toxic cyanide reagents. To optimize safety and yield, modern synthetic routes utilize telescoped, one-pot procedures.
The Darzens-Mediated Telescoped Synthesis
A highly efficient, field-proven route to monosubstituted vicinal diamines starts from the corresponding aldehyde (4-methylbenzaldehyde). This three-step telescoped procedure avoids intermediate purification, minimizing product loss[5].
Mechanistic Causality:
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Darzens Condensation: The reaction of 4-methylbenzaldehyde with chloromethylsulfone in the presence of sodium tert-butoxide generates an epoxysulfone intermediate. The electron-withdrawing sulfone group highly activates the epoxide ring.
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Nucleophilic Amination: The activated epoxide undergoes rapid regioselective ring-opening when treated with an excess of ammonia or a primary amine.
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Reductive Treatment: A reducing agent (such as NaBH₄) is introduced to cleave the sulfone moiety and reduce any transient imine species, yielding the pure vicinal diamine[5].
Telescoped synthesis of 1-(4-methylphenyl)ethane-1,2-diamine from 4-methylbenzaldehyde.
Protocol 1: Telescoped Synthesis of 1-(4-Methylphenyl)ethane-1,2-diamine
Note: Conduct all steps under an inert argon atmosphere to prevent oxidative degradation of the amine products.
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Epoxide Formation: In an oven-dried flask, dissolve 4-methylbenzaldehyde (1.0 equiv) and chloromethylsulfone (1.2 equiv) in anhydrous THF. Cool to 0 °C.
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Base Addition: Slowly add sodium tert-butoxide (1.5 equiv) dropwise. Stir for 2 hours at room temperature.
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Amination: Add an excess of methanolic ammonia (10 equiv) directly to the reaction mixture. Heat to 50 °C and stir for 12 hours.
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Reduction: Cool the mixture to 0 °C. Carefully add NaBH₄ (3.0 equiv) in small portions. Stir for an additional 4 hours at room temperature.
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Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude mixture via silica gel chromatography using a gradient of hexanes/ethyl acetate (7:3 to 1:1)[5].
Self-Validation Checkpoint: To ensure the system is self-validating, monitor the amination step via Thin Layer Chromatography (TLC). The complete consumption of the epoxysulfone intermediate and the emergence of a highly polar, ninhydrin-positive spot at the baseline confirms successful diamine formation before proceeding to the reduction step.
Pharmacological Applications: Tachykinin Receptor Antagonism
1-(4-Methylphenyl)ethane-1,2-diamine is a foundational building block in the synthesis of triazole-based tachykinin receptor antagonists[1].
Mechanistic Causality in Pharmacology: The tachykinin NK-1 receptor is a G-protein coupled receptor (GPCR) that binds Substance P, an endogenous neuropeptide. Overactivation of the NK-1/Substance P pathway triggers the Gq/11 cascade, leading to intracellular calcium release, which manifests physiologically as pain, emesis, or severe anxiety[1].
Antagonists derived from 1-(4-Methylphenyl)ethane-1,2-diamine act as competitive inhibitors. The diamine core is synthetically cyclized into a triazole or morpholine ring, which mimics the binding conformation of Substance P. The p-tolyl group is critical here; it occupies a specific hydrophobic pocket within the NK-1 receptor, drastically increasing the binding affinity (lowering the IC₅₀) and preventing Substance P from docking.
NK-1 receptor signaling pathway and the inhibitory role of diamine-derived antagonists.
Advanced Experimental Protocol: Photoredox Catalysis
For researchers requiring highly specific stereocontrol or complex functionalization, recent literature highlights the use of photoredox catalysis for the synthesis of complex vicinal diamines[6]. This method utilizes visible light to generate reactive radical intermediates under mild conditions.
Protocol 2: Photoredox-Mediated Diamine Synthesis
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Preparation: In an oven-dried 100-mL round-bottom flask equipped with a magnetic stir bar, combine the amine derivative (5 mmol), 4-methylbenzaldehyde (5 mmol), and anhydrous MgSO₄[6].
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Degassing: Purge the reaction mixture with argon for 20 minutes to remove dissolved oxygen, which quenches radical species.
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Solvent Addition: Add degassed DMF or CH₃OH under strict inert conditions[6].
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Irradiation: Stir the reaction mixture at ambient temperature for 2–15 hours under visible-light irradiation using 18 W blue LEDs (λ = 450 nm)[6].
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Workup: Dilute the crude product with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo[6].
Self-Validation Checkpoint: The photon flux of the LED setup must be pre-validated using standard ferrioxalate actinometry. By measuring the conversion of Fe³⁺ to Fe²⁺ via absorbance at 510 nm (using a phenanthroline buffer), you ensure the light source provides the exact energy required to initiate the radical cascade, preventing false-negative reaction outcomes[6].
Safety, Handling, & Storage
Due to the presence of two primary amine groups, 1-(4-Methylphenyl)ethane-1,2-diamine is basic and can act as a skin, eye, and respiratory irritant[2].
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Handling: Always handle within a certified chemical fume hood. Utilize standard PPE, including nitrile gloves, tightly sealed safety goggles, and a lab coat.
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Storage: Amines readily react with atmospheric carbon dioxide to form carbamate salts. Store the compound tightly sealed under an inert atmosphere (Nitrogen or Argon) at 2-8 °C to maintain the ≥95% purity standard[3].
References
- Google Patents.US7320994B2 - Triazole derivatives as tachykinin receptor antagonists.
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ACS Omega. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. Retrieved from: [Link]
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Beilstein Journal of Organic Chemistry. Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. Retrieved from: [Link]
Sources
- 1. US7320994B2 - Triazole derivatives as tachykinin receptor antagonists - Google Patents [patents.google.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1-p-Tolyl-ethane-1,2-diamine | 69810-75-9 [sigmaaldrich.com]
- 4. 1-p-Tolyl-ethane-1,2-diamine | 69810-75-9 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
